(3-Carboxy-2-(R)-Hydroxy-Propyl)-Trimethyl-Ammonium

Mitochondrial bioenergetics Chiral pharmacology Carnitine transport

When sourcing carnitine for research, stereochemical purity is critical. D-carnitine and racemic DL-carnitine are not interchangeable—D-carnitine competitively inhibits L-carnitine transport (OCTN2), while DL-carnitine causes ~60% inhibition of mitochondrial respiration. For mitochondrial bioenergetics, fatty acid oxidation, or metabolic studies, only stereochemically pure L-carnitine (CAS 541-15-1) ensures artifact-free results. Procure with verified enantiomeric purity to guarantee physiological transport kinetics and avoid confounding inhibitory effects introduced by D-carnitine contamination.

Molecular Formula C7H16NO3+
Molecular Weight 162.21 g/mol
CAS No. 541-15-1
Cat. No. B1674952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Carboxy-2-(R)-Hydroxy-Propyl)-Trimethyl-Ammonium
CAS541-15-1
SynonymsBicarnesine
Carnitine
L Carnitine
L-Carnitine
Levocarnitine
Vitamin BT
Molecular FormulaC7H16NO3+
Molecular Weight162.21 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC(CC(=O)[O-])O
InChIInChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/p+1/t6-/m1/s1
InChIKeyPHIQHXFUZVPYII-ZCFIWIBFSA-O
Commercial & Availability
Standard Pack Sizes25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityReadily soluble in water and hot alcohol. Practically insoluble in acetone, ether and benzene
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(3-Carboxy-2-(R)-Hydroxy-Propyl)-Trimethyl-Ammonium (CAS 541-15-1) Procurement Baseline: L-Carnitine Chemical Identity and Physical Specifications


(3-Carboxy-2-(R)-Hydroxy-Propyl)-Trimethyl-Ammonium (CAS 541-15-1), commonly known as L-carnitine or levocarnitine, is a naturally occurring quaternary ammonium compound with molecular formula C₇H₁₅NO₃ and molecular weight 161.2 g/mol [1]. It exists as a white crystalline powder with a melting point of 197–212°C (decomposition) and specific optical rotation of -31° to -32° (c=1–10, H₂O) . The compound is highly water-soluble (2500 g/L at 20°C) and demonstrates a pH of 6.5–8.5 in aqueous solution (50 g/L) .

Why Generic L-Carnitine Substitution Fails: Stereo-Specific Biological Activity and Differential Pharmacokinetics of L-Carnitine (541-15-1)


Generic substitution between L-carnitine and its structural analogs or stereoisomers is scientifically unsupported due to well-documented differences in biological activity, transport kinetics, and clinical efficacy. D-carnitine (CAS 541-14-0), the unnatural enantiomer, is not merely inactive but exerts competitive inhibition on L-carnitine transport systems in renal and cerebral tissues [1]. Racemic DL-carnitine demonstrates approximately 60% inhibition of mitochondrial respiration, whereas L-carnitine alone shows no inhibitory effect [2]. Furthermore, the acylated derivatives acetyl-L-carnitine (ALC) and propionyl-L-carnitine (PLC) exhibit significantly different pharmacokinetic profiles compared to L-carnitine, including lower maximum plasma concentrations and shorter elimination half-lives [3]. These differences have direct implications for dosing regimens and therapeutic applications, rendering class-level interchange inappropriate without quantitative verification.

L-Carnitine (541-15-1) Quantitative Differentiation Guide: Head-to-Head Comparative Evidence Against Structural Analogs


L-Carnitine vs D-Carnitine: Mitochondrial Respiration Inhibition and Transport Competition

L-carnitine demonstrates no significant inhibitory effect on mitochondrial oxygen consumption, in contrast to its racemic mixture. In isolated mitochondrial assays, racemic DL-carnitine showed approximately 60% inhibition of mitochondrial respiration, whereas L-carnitine alone showed no significant effect [1]. Additionally, D-carnitine acts as a competitive inhibitor of L-carnitine uptake in renal transport systems, with stereospecific transport favoring the L-isomer [2].

Mitochondrial bioenergetics Chiral pharmacology Carnitine transport

L-Carnitine vs Acetyl-L-Carnitine (ALC) vs Propionyl-L-Carnitine (PLC): Comparative Oral Pharmacokinetics in Healthy Volunteers

In a head-to-head pharmacokinetic study in healthy volunteers receiving single oral doses, L-carnitine demonstrated a significantly greater maximum plasma concentration (Cmax) and longer elimination half-life (t½) compared to both acetyl-L-carnitine (ALC) and propionyl-L-carnitine (PLC) [1]. These findings have important implications for dosing regimen design when selecting among carnitine forms.

Pharmacokinetics Bioavailability Clinical pharmacology

L-Carnitine vs Acetyl-L-Carnitine: Differential Bioavailability and TMAO Production in Human Metabolism

A comparative metabolic study published in 2025 demonstrated that acetylcarnitine has significantly lower bioavailability than L-carnitine. Both compounds resulted in substantial trimethylamine-N-oxide (TMAO) production, a metabolite associated with potential cardiovascular concerns [1]. The study noted that baseline values increased by 48% following acetylcarnitine administration [1].

Metabolism Absorption Cardiovascular safety

L-Carnitine vs D-Carnitine: Differential Effects on Erythrocyte Acetylcholinesterase Activity

In an in vitro study examining the effects of carnitine isomers on erythrocyte acetylcholinesterase (AChE) activity, L-carnitine exerted non-competitive inhibition at concentrations ranging from 0.2 to 10 mM. In contrast, D-carnitine, D-acetylcarnitine, and L-acetylcarnitine demonstrated practically no inhibition [1].

Enzymology Cholinergic systems In vitro pharmacology

L-Carnitine vs L-Propionylcarnitine: Differential Efficacy in Peripheral Vascular Disease

In an acute, intravenous, double-blind, cross-over study involving 14 patients with peripheral vascular disease, both L-carnitine and L-propionylcarnitine improved walking capacity. However, analysis of variance showed that the increase in maximal walking distance with L-propionylcarnitine was significantly greater than that with L-carnitine on a molar basis (P < 0.05) [1].

Peripheral vascular disease Exercise tolerance Clinical efficacy

L-Carnitine vs Acetyl-L-Carnitine vs Propionyl-L-Carnitine: Differential Effects on Body Mass in Type 2 Diabetes Mellitus

A comparative analysis of clinical studies examining the effects of carnitine forms on body mass in Type 2 Diabetes Mellitus (T2DM) patients found that L-carnitine could reduce body mass, whereas no significant effects on body mass were found with acetyl-L-carnitine or propionyl-L-carnitine in T2DM patients [1].

Type 2 diabetes Body mass Metabolic disorders

Optimal Research and Industrial Application Scenarios for L-Carnitine (541-15-1) Based on Comparative Evidence


Pharmaceutical Formulation Requiring Superior Oral Bioavailability and Extended Half-Life

Based on head-to-head pharmacokinetic evidence demonstrating that L-carnitine exhibits greater maximum plasma concentration (Cmax) and longer elimination half-life (t½) compared to acetyl-L-carnitine and propionyl-L-carnitine following single oral administration [1], L-carnitine is the preferred base compound for oral formulations where sustained systemic exposure and less frequent dosing are design objectives. This differentiation is particularly relevant for chronic supplementation regimens and pharmaceutical products targeting systemic carnitine repletion.

Studies Requiring Stereochemically Pure Material to Avoid Mitochondrial Respiration Artifacts

In mitochondrial bioenergetics research, the use of racemic DL-carnitine introduces approximately 60% inhibition of mitochondrial respiration—an artifact completely absent with pure L-carnitine [1]. Researchers investigating fatty acid oxidation, mitochondrial function, or cellular energy metabolism should procure only stereochemically pure L-carnitine (CAS 541-15-1) with verified enantiomeric purity to avoid confounding inhibitory effects introduced by D-carnitine contamination.

Metabolic Research Targeting Body Mass Reduction in Type 2 Diabetes Models

Cross-study analysis indicates that L-carnitine demonstrates efficacy in reducing body mass in Type 2 Diabetes Mellitus patients, whereas neither acetyl-L-carnitine nor propionyl-L-carnitine show significant effects on this outcome measure [1]. Investigators studying metabolic interventions in diabetic populations should prioritize L-carnitine over acylated derivatives when body mass is a primary endpoint.

Carnitine Transport and Uptake Studies Requiring Native Substrate Activity

L-carnitine serves as the native substrate for stereospecific carnitine transport systems in renal and cerebral tissues. D-carnitine acts as a competitive inhibitor of L-carnitine uptake, while acetyl-L-carnitine and γ-butyrobetaine are competitive inhibitors with Ki values of 6.36 mM and 3.22 mM, respectively [1]. For investigations of OCTN2-mediated transport or cellular carnitine uptake mechanisms, procurement of high-purity L-carnitine is essential to ensure physiological transport kinetics are accurately represented.

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